molecular formula C11H11Cl2NO3 B12541243 N-Acetyl-3,4-dichlorophenylalanine

N-Acetyl-3,4-dichlorophenylalanine

Cat. No.: B12541243
M. Wt: 276.11 g/mol
InChI Key: VLSILMGYPXGZIG-JTQLQIEISA-N
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Description

N-Acetyl-3,4-dichlorophenylalanine is a chemical compound belonging to the class of N-acylated aromatic amino acids It is structurally characterized by the presence of an acetyl group attached to the nitrogen atom of 3,4-dichlorophenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3,4-dichlorophenylalanine typically involves the acetylation of 3,4-dichlorophenylalanine. One common method is the reaction of 3,4-dichlorophenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3,4-dichlorophenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-3,4-dichlorophenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-3,4-dichlorophenylalanine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in metabolic processes. It may also interact with receptors and signaling pathways, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-3,4-dihydroxyphenylalanine: Another N-acylated aromatic amino acid with similar structural features but different functional groups.

    N-Acetyltyrosine: An N-acylated derivative of tyrosine with distinct biological activities.

    N-Acetyltryptophan: An N-acylated derivative of tryptophan with unique properties.

Uniqueness

N-Acetyl-3,4-dichlorophenylalanine is unique due to the presence of chlorine atoms in the aromatic ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other N-acylated aromatic amino acids and contributes to its specific chemical and biological properties .

Properties

Molecular Formula

C11H11Cl2NO3

Molecular Weight

276.11 g/mol

IUPAC Name

(2S)-2-acetamido-3-(3,4-dichlorophenyl)propanoic acid

InChI

InChI=1S/C11H11Cl2NO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1

InChI Key

VLSILMGYPXGZIG-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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